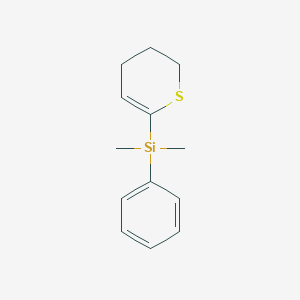
Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- is a chemical compound characterized by its unique structure, which includes a silane group bonded to a 3,4-dihydro-2H-thiopyran ring and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- typically involves the reaction of 3,4-dihydro-2H-thiopyran with dimethylphenylsilane under specific conditions. The reaction may require a catalyst, such as trifluoroacetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran ring.
Substitution: The silane group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Various silane derivatives with modified functional groups.
科学的研究の応用
Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- involves its interaction with specific molecular targets. The silane group can form bonds with various substrates, while the thiopyran ring can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: Similar in structure but lacks the silane and dimethylphenyl groups.
Tetrahydrothiopyran: A reduced form of the thiopyran ring.
Phenylsilane: Contains a silane group bonded to a phenyl ring but lacks the thiopyran structure.
Uniqueness
Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- is unique due to the combination of its silane, thiopyran, and dimethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
162318-36-7 |
|---|---|
分子式 |
C13H18SSi |
分子量 |
234.43 g/mol |
IUPAC名 |
3,4-dihydro-2H-thiopyran-6-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C13H18SSi/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14-13/h3-5,8-10H,6-7,11H2,1-2H3 |
InChIキー |
IUMYHQBZNHSKQB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CCCCS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)
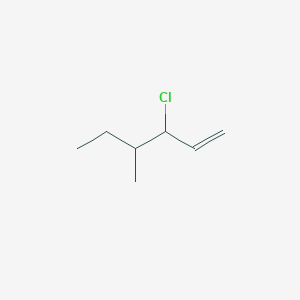
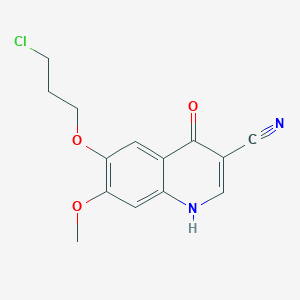

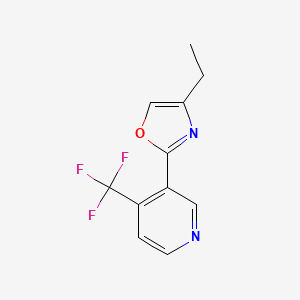
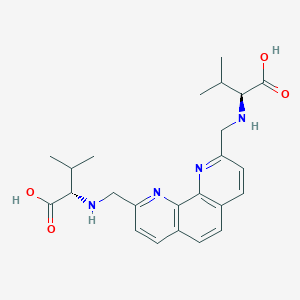
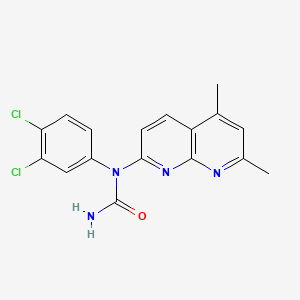
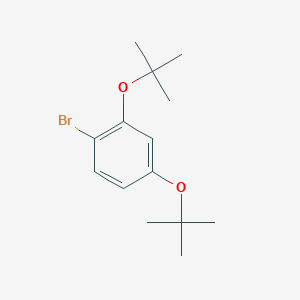
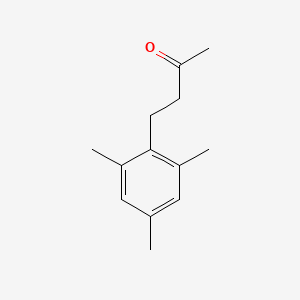

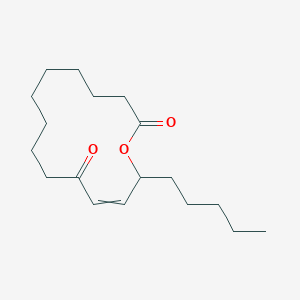

![2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B15165105.png)
